2-Thiomethyl-3'-thiomorpholinomethylbenzophenone
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Overview
Description
2-thiomethyl-3’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a yellow crystalline solid with the molecular formula C19H21NOS2 and a molecular weight of 343.51 g/mol . This compound is known for its unique structural features, which include a thiomethyl group and a thiomorpholinomethyl group attached to the benzophenone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiomethyl-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2-thiomethylbenzoyl chloride with 3-thiomorpholinomethylbenzene in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for 2-thiomethyl-3’-thiomorpholinomethyl benzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-thiomethyl-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-thiomethyl-3’-thiomorpholinomethyl benzophenone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a photoinitiator in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-thiomethyl-3’-thiomorpholinomethyl benzophenone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its thiomethyl group may interact with thiol-containing enzymes, leading to inhibition or modulation of their activity . Additionally, the benzophenone core may interact with DNA or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog without the thiomethyl and thiomorpholinomethyl groups.
4-hydroxybenzophenone: Contains a hydroxyl group instead of the thiomethyl group.
4-methylbenzophenone: Contains a methyl group instead of the thiomethyl group.
Uniqueness
2-thiomethyl-3’-thiomorpholinomethyl benzophenone is unique due to the presence of both the thiomethyl and thiomorpholinomethyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other benzophenone derivatives .
Properties
Molecular Formula |
C19H19NOS2 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-[3-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS2/c21-19(18-7-2-1-5-17(18)14-22)16-6-3-4-15(12-16)13-20-8-10-23-11-9-20/h1-7,12,14H,8-11,13H2 |
InChI Key |
PIYDUNDZLSDOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C=S |
Origin of Product |
United States |
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